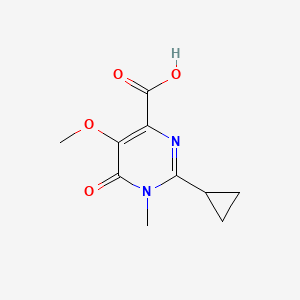
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-Cyclopropyl-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (abbreviated as 2C5M1M6OX1,6DHPCA) is a heterocyclic compound containing a cyclopropyl ring and a pyrimidine ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has been widely studied due to its potential applications in the synthesis of various compounds and its interesting biochemical and physiological effects.
Scientific Research Applications
Tautomerism in Nucleic Acid Bases
Research has explored the tautomeric equilibria of purine and pyrimidine bases, which are crucial for understanding DNA mutations and genetic stability. The study reviewed infrared studies and theoretical calculations on nucleic acid bases, revealing the importance of tautomeric forms in biological processes and potential applications in understanding spontaneous mutations (Person et al., 1989).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a tetrahydropyrimidine derivative, demonstrates the potential of pyrimidine derivatives in protecting cells against osmotic stress. This compound's biosynthesis in halotolerant organisms showcases the applications of pyrimidine derivatives in biotechnology, cosmetics, and medicine (Reshetnikov et al., 2011).
Applications in Drug Synthesis
Levulinic acid (LEV), a building block chemical from biomass, has been shown to be pivotal in synthesizing various chemicals, including pyrimidine derivatives. This demonstrates the versatility and potential of utilizing pyrimidine structures in drug synthesis, offering a sustainable approach to pharmaceutical development (Zhang et al., 2021).
properties
IUPAC Name |
2-cyclopropyl-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-12-8(5-3-4-5)11-6(10(14)15)7(16-2)9(12)13/h5H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREDGRIDAAQSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C(C1=O)OC)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl ((5-fluorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1473080.png)
![Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate](/img/structure/B1473081.png)
![2-Benzyl-5-(6-methylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473083.png)
![2-Benzyl-5-(6-methylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473084.png)
![2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473085.png)
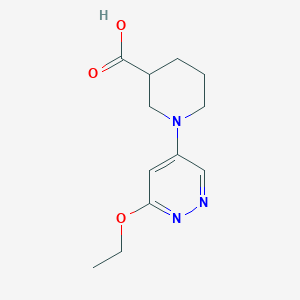
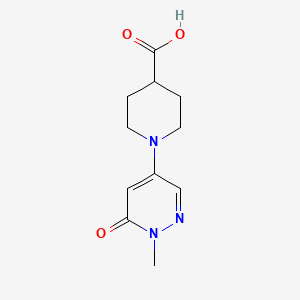

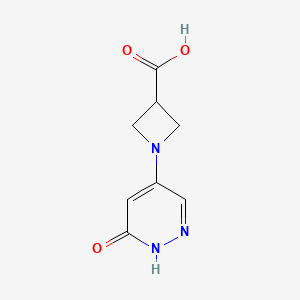
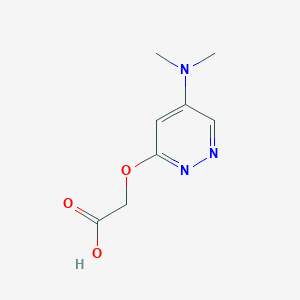
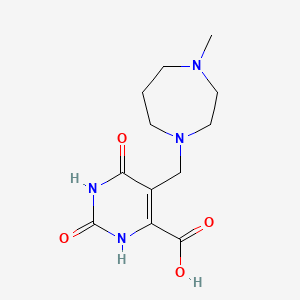
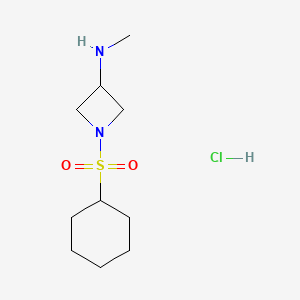
![2-Benzyl-5-(6-(pyridin-3-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473097.png)
![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)